molecular formula C14H15N B15275131 3,4-Dimethyl-5-phenylaniline

3,4-Dimethyl-5-phenylaniline

Cat. No.: B15275131
M. Wt: 197.27 g/mol
InChI Key: JQGJCIUYWJSVCA-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-phenylaniline is an aromatic amine with the molecular formula C14H15N. This compound is characterized by the presence of two methyl groups and a phenyl group attached to the aniline ring. Aromatic amines like this compound are significant in various chemical and industrial applications due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-phenylaniline typically involves the nitration of 3,4-dimethylaniline followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is subsequently reduced to an amine group. Common reagents for nitration include concentrated nitric acid and sulfuric acid, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and nitroso compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Dimethyl-5-phenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-phenylaniline involves its interaction with various molecular targets, primarily through its amine group. This compound can form hydrogen bonds and engage in nucleophilic substitution reactions, affecting the activity of enzymes and other proteins. The pathways involved include those related to aromatic amine metabolism and detoxification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-5-phenylaniline is unique due to the specific arrangement of its methyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where these properties are advantageous .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

3,4-dimethyl-5-phenylaniline

InChI

InChI=1S/C14H15N/c1-10-8-13(15)9-14(11(10)2)12-6-4-3-5-7-12/h3-9H,15H2,1-2H3

InChI Key

JQGJCIUYWJSVCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C2=CC=CC=C2)N

Origin of Product

United States

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